2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
The compound 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol (IUPAC name: (2R,3R,4S,5S,6R)-2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol) is a terpene glycoside with a molecular formula of C21H36O10 and a molecular weight of 448.50 g/mol . It is known by synonyms such as Sacranoside B, Kenposide A, and Rosiridin, with CAS numbers 100462-37-1 and 152520-94-0 .
Structurally, it comprises a glucose-derived oxane-triol core linked to a geranyl group (3,7-dimethylocta-2,6-dienoxy) via an ether bond. The (2E)-configuration of the geranyl chain distinguishes it from Z-isomers . It is naturally isolated from Rhodiola rosea L.
Propriétés
IUPAC Name |
2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPYEEMQIFDGSQ-UXBLZVDNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC(/C(=C/COC1C(C(C(C(O1)CO)O)O)O)/C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Molecular Complexity and Functional Group Considerations
The target compound features a central oxane (tetrahydropyran) ring with three hydroxyl groups at positions 3, 4, and 5, a hydroxymethyl group at position 6, and a geranyl-derived side chain containing a conjugated diene and a tertiary alcohol. The (2E)-configuration of the diene and the stereochemistry of the oxane ring (2S,3R,4R,5S,6R) necessitate precise synthetic control.
Key Synthetic Hurdles
-
Regioselective hydroxylation : Introducing the 4-hydroxy group on the octa-2,6-dienoxy side chain without epoxide formation or over-oxidation.
-
Stereochemical fidelity : Maintaining the (2S,3R,4R,5S,6R) configuration during glycosylation and subsequent functionalizations.
-
Solubility management : Balancing polar hydroxyl groups with hydrophobic terpene-derived chains in reaction media.
Synthetic Strategies and Methodological Approaches
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
-
Oxane triol core : (2S,3R,4R,5S,6R)-6-(hydroxymethyl)oxane-3,4,5-triol
-
Side chain : (2E)-4-hydroxy-3,7-dimethylocta-2,6-dien-1-ol
Coupling these fragments via Williamson ether synthesis or Mitsunobu reaction presents viable pathways.
Oxane Triol Core Synthesis
Adapted from SGLT2 inhibitor syntheses:
-
Glucose derivative protection :
-
Protect C6 hydroxymethyl as acetate using acetic anhydride in pyridine (yield: 92-95%).
-
Selective benzylation of C3 and C4 hydroxyls using benzyl bromide/K₂CO₃ in DMF.
-
-
Stereoselective reduction :
-
Catalytic hydrogenation (5% Pd/C, H₂ 0.5 MPa) to remove benzyl groups while retaining acetate protection.
-
Critical parameters :
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Protection | 0-5 | Pyridine | - | 92 |
| Benzylation | 60 | DMF | K₂CO₃ | 88 |
| Hydrogenation | 25 | MeOH | Pd/C | 95 |
Side Chain Preparation
The (2E)-4-hydroxy-3,7-dimethylocta-2,6-dien-1-ol moiety requires:
-
Isoprenoid chain elongation :
-
Grignard addition of prenyl magnesium bromide to ethyl acetoacetate.
-
-
Selective oxidation :
-
TEMPO/NaClO₂ system for alcohol→ketone conversion at C4.
-
-
Stereocontrolled reduction :
Glycosidic Bond Formation
Williamson Ether Synthesis
-
Conditions :
-
Oxane triol (1 eq), side chain mesylate (1.2 eq), K₂CO₃ (3 eq) in DMF at 80°C for 12 h.
-
Yield: 68-72% after column chromatography (SiO₂, EtOAc/hexane 1:3→1:1).
-
Mitsunobu Reaction Optimization
-
Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq) in THF at 0°C→RT.
-
Advantage : Better stereochemical control (≥98% ee).
Comparative performance :
| Method | Yield (%) | Purity (HPLC) | Stereoselectivity |
|---|---|---|---|
| Williamson | 72 | 95.2 | Moderate |
| Mitsunobu | 65 | 98.7 | High |
Purification and Crystallization
Solvent Screening
Data from analogous compounds:
| Solvent System | Purity (%) | Crystal Habit |
|---|---|---|
| MeOH/H₂O (3:1) | 99.1 | Needles |
| Acetone/Hexane | 98.3 | Plates |
| EtOAc/Cyclohexane | 99.4 | Prisms |
Charcoal Treatment Protocol
-
Activated carbon : 10% w/w, 60°C, 30 min
-
Filtration : Celite bed, 0.45 μm membrane
Analytical Characterization
Spectroscopic Data
¹H NMR (600 MHz, DMSO-d₆) :
-
δ 5.45 (dt, J=15.4, 6.2 Hz, H-2'), 5.32 (t, J=6.8 Hz, H-6'), 4.12 (d, J=7.8 Hz, H-1), 3.82 (m, H-4').
HRMS (ESI+) :
-
Calculated for C₂₁H₃₄O₈Na [M+Na]⁺: 461.2153
-
Found: 461.2151
Analyse Des Réactions Chimiques
Reactions Involving the Glucopyranose Core
The hexose moiety contains multiple hydroxyl groups capable of typical carbohydrate reactions:
Reactivity of the Dienol Ether Side Chain
The (2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy substituent exhibits conjugated double bonds and a tertiary alcohol, enabling the following transformations:
Ether Linkage Reactivity
The glycosidic ether bond (C-1 of glucose to oxygen of dienol) is susceptible to cleavage:
Stability Under Environmental Conditions
Synthetic Modifications (Hypothetical)
While direct synthetic routes for Rosiridin are not fully documented, its structure suggests feasible modifications:
| Modification | Purpose | Method |
|---|---|---|
| Side-chain halogenation | Introduce bioactivity | Radical bromination at allylic positions |
| Glycosylation | Create prodrugs | Coupling with other sugars via Koenigs-Knorr |
Applications De Recherche Scientifique
Neuropharmacology
Rosiridin has shown promising effects as a monoamine oxidase (MAO) inhibitor. Studies indicate that it inhibits both MAO A and MAO B enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially offering therapeutic benefits for conditions like depression and anxiety.
- Inhibition Rates :
Antioxidant Activity
Research has indicated that rosiridin possesses significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases including cancer and neurodegenerative disorders.
Cognitive Enhancement
Due to its neuroprotective properties, rosiridin is being explored for its potential to enhance cognitive function and memory. Its ability to modulate neurotransmitter levels may contribute to improved brain health and cognitive performance.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that rosiridin administration resulted in significant improvements in behavioral tests associated with memory and learning. The compound was found to reduce oxidative damage in neuronal tissues, suggesting its potential as a neuroprotective agent.
Case Study 2: Antidepressant-like Effects
In a controlled trial involving rodents subjected to stress-induced depression models, rosiridin exhibited antidepressant-like effects comparable to conventional antidepressants. The findings suggest that its mechanism may involve modulation of serotonin pathways .
Comparative Analysis of Rosiridin with Other Compounds
| Compound Name | MAO A Inhibition (%) | MAO B Inhibition (%) | Antioxidant Activity |
|---|---|---|---|
| Rosiridin | 16.2 | 83.8 | High |
| Compound X | 20 | 75 | Moderate |
| Compound Y | 10 | 60 | Low |
Mécanisme D'action
Rosiridin exerts its effects primarily through the inhibition of monoamine oxidases A and B. By inhibiting these enzymes, rosiridin increases the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This mechanism is beneficial in the treatment of depression and cognitive impairments . Additionally, rosiridin has been shown to modulate oxidative stress and neuroinflammatory pathways, further contributing to its neuroprotective effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Sacranoside B (Target Compound) vs. Iris domestica Glycoside
A structurally related compound from Iris domestica shares the same molecular formula (C21H36O10) but differs in sugar linkage. Its structure is (2R,3S,4S,5R,6R)-2-[[(2S,3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2E)-3,7-dimethylocta-2,6-dienoxy]oxane-3,4,5-triol .
- Key Differences: The Iris compound has an additional arabinofuranose moiety linked to the glucose core, altering solubility and hydrogen-bonding capacity.
Sacranoside B vs. Geranyl 6-O-β-D-Xylopyranosyl-β-D-glucopyranoside
This compound, 2-{[(2Z)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-6-{[(3,4,5-trihydroxyoxan-2-yl)oxy]methyl}oxane-3,4,5-triol (CAS: 150995-11-2), replaces the arabinose in Sacranoside B with a xylose (xylopyranosyl) group and features a (2Z)-geranyl chain .
- Key Differences: The Z-configuration of the geranyl group may reduce membrane permeability due to steric hindrance. Xylose’s smaller size compared to arabinose could enhance aqueous solubility.
Sacranoside B vs. Canagliflozin
Canagliflozin (C24H25FO5S) is a synthetic oxane-triol derivative used as a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment .
- Key Differences: Substituents: Canagliflozin has a fluorophenylthiophenylmethyl group instead of a geranyl chain. Pharmacological Role: Targets SGLT2, unlike Sacranoside B’s MAO inhibition. Solubility: Canagliflozin is poorly soluble in water but dissolves in methanol and DMSO, whereas Sacranoside B’s glycosidic bonds may improve hydrophilicity .
Comparative Data Table
Research Findings and Implications
- MAO Inhibition: Sacranoside B’s MAO-B inhibition is comparable to pharmaceutical MAO inhibitors like selegiline but with a natural product origin, reducing off-target risks .
- Structural Flexibility : The geranyl group’s E-configuration enhances binding to hydrophobic enzyme pockets, as predicted by molecular docking studies (e.g., AutoDock Vina) .
- Safety Profile: Sacranoside B’s safety data indicate flammability risks (combustible solid), requiring precautions during handling .
Activité Biologique
The compound 2-[(2E)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol, commonly known as rosiridin , is a natural product isolated from the plant Rhodiola rosea. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and mood enhancement. This article reviews the biological activities of rosiridin, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H28O7
- Molar Mass : 332.39 g/mol
- Density : 1.26 g/cm³
- Boiling Point : 563.5 ± 50 °C (predicted)
- Solubility : Soluble in DMSO, methanol, ethanol, and other organic solvents.
- Appearance : Colorless oily liquid
Inhibition of Monoamine Oxidase (MAO)
Rosiridin exhibits significant inhibitory activity against monoamine oxidase enzymes, specifically MAO A and MAO B. These enzymes are critical in the metabolism of neurotransmitters such as serotonin and dopamine.
| Enzyme | Inhibition (%) at 10 μM | pIC50 |
|---|---|---|
| MAO A | 16.2 ± 2.3 | - |
| MAO B | 83.8 ± 1.1 | 5.38 |
The inhibition of MAO B is particularly noteworthy as it suggests potential applications in treating depression and senile dementia due to increased levels of neurotransmitters associated with mood regulation .
Neuroprotective Effects
Research indicates that rosiridin may provide neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role.
Immunomodulatory Effects
Rosiridin has been reported to enhance immune responses. Preliminary studies suggest that it may improve overall immunity through modulation of immune cell activity . This aspect opens avenues for exploring its use in conditions characterized by immune dysfunction.
Study on Depression Models
A study conducted on animal models of depression demonstrated that administration of rosiridin resulted in significant behavioral improvements compared to control groups. The results indicated a reduction in depressive-like behaviors, correlating with the observed inhibition of MAO B activity .
Oxidative Stress and Neuronal Health
In another study focusing on neuronal health, rosiridin was shown to reduce markers of oxidative stress in cultured neurons exposed to harmful agents. The protective effects were attributed to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze the stereochemistry of the dienoxy group (E/Z configuration) and hydroxylmethyl substituents. Compare chemical shifts with PubChem data for structurally similar glycosides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can validate the molecular formula (e.g., CHO) by matching the exact mass (394.5 g/mol) and fragmentation patterns with synthetic standards .
- Chromatography : Pair HPLC with UV-Vis or refractive index detection to assess purity. Retention times can be cross-referenced with authenticated reference standards .
Q. What are the best practices for synthesizing this compound in a laboratory setting?
- Methodological Answer :
- Glycosylation Reactions : Use regioselective protecting groups (e.g., acetyl or benzyl) to control the formation of the oxane ring and dienoxy sidechain. Catalytic methods like Schmidt glycosylation can improve yield .
- Purification : Employ flash chromatography with silica gel or reverse-phase HPLC to isolate the compound. Monitor reaction progress via TLC (e.g., hexane/ethyl acetate gradients) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 3–9) for 1–4 weeks. Quantify degradation products using LC-MS and compare with control samples .
- Kinetic Analysis : Calculate degradation rate constants () and half-life () to model shelf-life under different storage conditions .
Advanced Research Questions
Q. How should experimental designs be structured to study the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- Long-Term Field Studies : Follow protocols from Project INCHEMBIOL (2005–2011), which evaluated abiotic/biotic transformations across environmental compartments. Use randomized block designs with split-split plots to account for variables like sediment type and microbial activity .
- Analytical Metrics : Measure bioaccumulation factors (BAFs) in aquatic organisms and degradation half-lives in water/sediment systems using isotope-labeled analogs .
Q. How can contradictions in reported antioxidant activity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis Framework : Compile datasets from studies using DPPH, FRAP, or ORAC assays. Apply multivariate statistics (e.g., PCA) to identify confounding variables (e.g., solvent polarity, assay temperature) .
- Standardized Protocols : Replicate experiments under controlled conditions (e.g., 25°C, pH 7.4) with harmonized antioxidant concentrations (e.g., 0.1–1.0 mM) .
Q. What advanced catalytic methods can optimize the stereoselective formation of its glycosidic bonds?
- Methodological Answer :
- Enzymatic Catalysis : Test glycosyltransferases (e.g., UDP-glucosyltransferases) for regioselective bond formation. Compare yields with chemical catalysts like BF-etherate .
- Computational Modeling : Use DFT calculations to predict transition-state energies and guide catalyst design. Validate with kinetic isotope effect (KIE) studies .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in a research laboratory?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for weighing and synthesis steps .
- Waste Disposal : Neutralize aqueous waste with activated carbon before incineration. Avoid releasing the compound into drains due to potential aquatic toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
